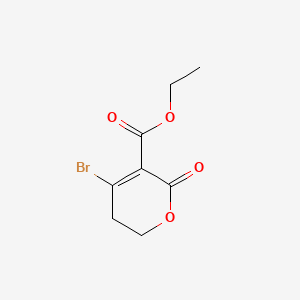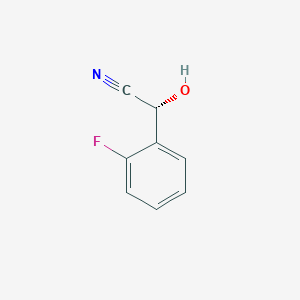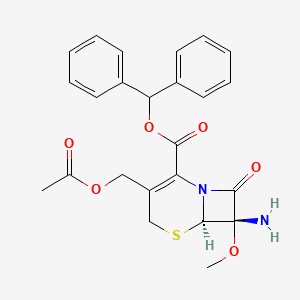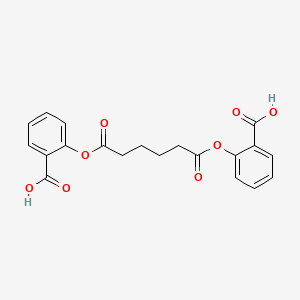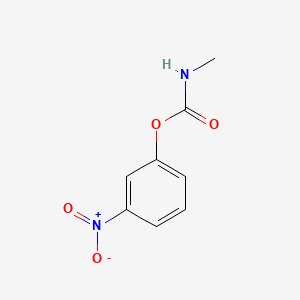![molecular formula C15H10ClNO4 B13421075 (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group, a ketone, and an acetate ester in its structure suggests that it may have unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzoxazepine Core: This can be achieved by cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetate Ester: The final step involves esterification of the hydroxyl group with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with benzoxazepine cores are often studied for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine
Potential therapeutic applications of such compounds include their use as lead compounds in drug discovery programs targeting specific enzymes or receptors.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The chloro group and ketone may play a role in binding to the active site of the target protein, while the acetate ester could influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazepine Derivatives: Compounds with similar core structures but different substituents.
Chlorinated Aromatics: Compounds with chloro groups attached to aromatic rings.
Acetate Esters: Compounds with acetate ester functional groups.
Uniqueness
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate is unique due to the combination of its benzoxazepine core, chloro group, ketone, and acetate ester. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H10ClNO4 |
|---|---|
Molekulargewicht |
303.69 g/mol |
IUPAC-Name |
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate |
InChI |
InChI=1S/C15H10ClNO4/c1-8(18)20-10-3-4-12-14(7-10)21-13-5-2-9(16)6-11(13)15(19)17-12/h2-7H,1H3,(H,17,19) |
InChI-Schlüssel |
NJKBEHICHZSXJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
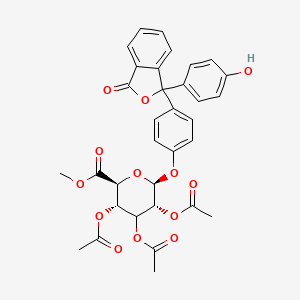
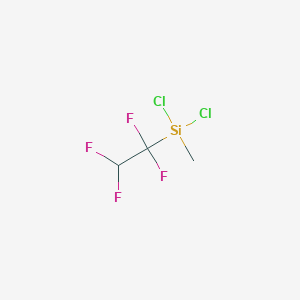
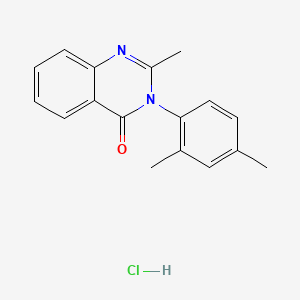
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
